molecular formula C14H27N3O2 B13452459 tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate

tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate

Cat. No.: B13452459
M. Wt: 269.38 g/mol
InChI Key: JXBBYXBEBCWZKM-UHFFFAOYSA-N
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Description

tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and an azetidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative and an azetidine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N-diisopropylethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate is unique due to its combination of a piperidine ring and an azetidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate, also known by its CAS number 2763754-79-4, is a synthetic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC14H27N3O2
Molecular Weight269.38 g/mol
CAS Number2763754-79-4

The structure includes a tert-butyl group, a piperidine ring, and an azetidine moiety, which contribute to its steric bulk and influence its interactions with biological systems .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the coupling of piperidine and azetidine derivatives with carbamate functionalities. The detailed synthetic routes often include the use of coupling agents and protective groups to ensure selectivity and yield .

Pharmacological Profile

Preliminary studies indicate that this compound exhibits various biological activities:

Case Studies

Several case studies have explored the biological effects of structurally related compounds:

  • Study on Piperidine Derivatives : A study demonstrated that piperidine derivatives showed significant inhibition of cancer cell proliferation in vitro. The mechanism involved the modulation of apoptotic pathways, indicating potential therapeutic applications in oncology .
  • Azetidine Compounds in Antimicrobial Research : Research on azetidine-based compounds revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be evaluated for similar properties .

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl N-[1-(piperidin-4-ylmethyl)azetidin-3-yl]carbamate

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-12-9-17(10-12)8-11-4-6-15-7-5-11/h11-12,15H,4-10H2,1-3H3,(H,16,18)

InChI Key

JXBBYXBEBCWZKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)CC2CCNCC2

Origin of Product

United States

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